molecular formula C8H8N2O3 B225874 Ethanone, 1-(4-nitrophenyl)-, oxime CAS No. 10342-64-0

Ethanone, 1-(4-nitrophenyl)-, oxime

Cat. No. B225874
CAS RN: 10342-64-0
M. Wt: 180.16 g/mol
InChI Key: GFNBZVFYQPTWRK-UHFFFAOYSA-N
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Description

“Ethanone, 1-(4-nitrophenyl)-, oxime” is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.165 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 oxime (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The chemical reactivity of 1-(4-nitrophenyl)ethanone oxime has been explored in several studies . For example, 4-aminoacetophenone has been condensed with 4-chloro-7-trifluoromethylquinoline in boiling ethanol to give the corresponding aminoquinoline derivative, which then reacted with hydroxylamine hydrochloride in ethanol to form the corresponding oxime .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-nitrophenyl)ethanone oxime include a linear formula of C8H8N2O3 and a molecular weight of 180.165 . More detailed properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis

“Ethanone, 1-(4-nitrophenyl)-, oxime” is used in the synthesis of various chemical compounds. For instance, it is used in the production of a series of 1,3,4-thiadiazole derivatives . These derivatives are synthesized using “N-(4-nitrophenyl)acetohydrazonoyl bromide” and “1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one” as starting materials .

Antimicrobial Agents

The synthesized 1,3,4-thiadiazole derivatives, which use “Ethanone, 1-(4-nitrophenyl)-, oxime” as a precursor, have been evaluated as potent antimicrobial agents . They have shown significant activity against E. coli, B. mycoides, and C. albicans .

Photophysical Investigation

The compound “N-[1-(4-nitrophenyl)ethylidene]hydroxylamine” has been used in photophysical investigations. A fluoro-based Schiff base, “(E)-2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide (FNEB)”, has been synthesized from the condensation of 2-fluorobenzohydrazide and 4′-nitroacetophenone . This compound has been studied through solvatochromism approaches and computational studies .

Cancer Treatment Research

Hydrazone derivatives, which include “N-[1-(4-nitrophenyl)ethylidene]hydroxylamine”, are being researched for their potential use in cancer treatments . The goal is to create a “smart bomb” that can destroy tumor cells and prevent collateral damage .

Non-linear Optics

Schiff base metal complexes, which can be synthesized using “N-[1-(4-nitrophenyl)ethylidene]hydroxylamine”, are used for second-order non-linear optics . These effects can only be induced by molecules and materials which lack a center of symmetry, usually with a dipolar D-π-A structure where π is a conjugated system .

Pharmaceutical Testing

“Ethanone, 1-(4-nitrophenyl)-, oxime” is used for pharmaceutical testing . It is used as a reference standard for accurate results .

properties

IUPAC Name

N-[1-(4-nitrophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNBZVFYQPTWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352271
Record name Ethanone, 1-(4-nitrophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-nitrophenyl)-, oxime

CAS RN

10342-64-0
Record name Ethanone, 1-(4-nitrophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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